Cas no 6006-81-1 (2-Phenylprop-2-en-1-ol)

2-Phenylprop-2-en-1-ol structure
Nome del prodotto:2-Phenylprop-2-en-1-ol
2-Phenylprop-2-en-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanol, b-methylene-
- 2-phenylprop-2-en-1-ol
- BETA-METHYLENEPHENETHYL ALCOHOL
- 2-Phenyl-2-propen-1-ol
- 2-phenyl-prop-2-en-1-ol
- BSZGXCFUKRLAAN-UHFFFAOYSA-N
- Benzeneethanol, .beta.-methylene-
- 3-hydroxy-2-phenylpropene
- 2-Phenyl-2-propen-1-ol #
- beta-methylene phenylethyl alcohol
- β-methylenephenethyl alcohol
- MFCD18827455
- AS-60430
- A11577
- 6006-81-1
- EINECS 227-857-5
- EN300-264486
- SB84381
- DTXSID20208788
- AKOS027461008
- NS00034294
- SCHEMBL93850
- 2-Phenylprop-2-en-1-ol
-
- MDL: MFCD18827455
- Inchi: 1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H2
- Chiave InChI: BSZGXCFUKRLAAN-UHFFFAOYSA-N
- Sorrisi: O([H])C([H])([H])C(=C([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Proprietà calcolate
- Massa esatta: 134.073165
- Massa monoisotopica: 134.073165
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 112
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.01
- Punto di ebollizione: 237.8°C at 760 mmHg
- Punto di infiammabilità: 109.5°C
- Indice di rifrazione: 1.545
2-Phenylprop-2-en-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264486-0.1g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 0.1g |
$151.0 | 2024-06-18 | |
Enamine | EN300-264486-2.5g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 2.5g |
$918.0 | 2024-06-18 | |
Enamine | EN300-264486-10.0g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 10.0g |
$3538.0 | 2024-06-18 | |
Enamine | EN300-264486-0.05g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 0.05g |
$102.0 | 2024-06-18 | |
Enamine | EN300-264486-10g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 10g |
$3538.0 | 2023-09-14 | |
TRC | P400098-50mg |
2-Phenylprop-2-en-1-ol |
6006-81-1 | 50mg |
$ 210.00 | 2022-06-03 | ||
Enamine | EN300-264486-0.25g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 0.25g |
$216.0 | 2024-06-18 | |
Enamine | EN300-264486-0.5g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 0.5g |
$340.0 | 2024-06-18 | |
Enamine | EN300-264486-1.0g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 1.0g |
$437.0 | 2024-06-18 | |
Enamine | EN300-264486-5g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 5g |
$1813.0 | 2023-09-14 |
2-Phenylprop-2-en-1-ol Letteratura correlata
-
Carmen Nájera,Irina P. Beletskaya,Miguel Yus Chem. Soc. Rev. 2019 48 4515
-
Carmen Nájera,Irina P. Beletskaya,Miguel Yus Chem. Soc. Rev. 2019 48 4515
-
3. An efficient protocol for Sharpless-style racemic dihydroxylationJason Eames,Helen J. Mitchell,Adam Nelson,Peter O’Brien,Stuart Warren,Paul Wyatt J. Chem. Soc. Perkin Trans. 1 1999 1095
-
Chaonan Dong,Lingjuan Zhang,Xiao Xue,Huanrong Li,Zhiyong Yu,Weijun Tang,Lijin Xu RSC Adv. 2014 4 11152
-
5. Rhodium promoted isomerisation of allylic alkoxides: a new method for enolate anion formationLewis J. Gazzard,William B. Motherwell,David A. Sandham J. Chem. Soc. Perkin Trans. 1 1999 979
6006-81-1 (2-Phenylprop-2-en-1-ol) Prodotti correlati
- 1049533-18-7(1-[(4-methylphenyl)methyl]-6-oxo-N-[(pyridin-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide)
- 941874-96-0(2-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide)
- 1332600-23-3(Methyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate)
- 1361701-17-8(3-(2,6-Dichlorophenyl)-6-hydroxypicolinic acid)
- 1797870-91-7(N-4-(2-{3-(furan-2-yl)methanesulfonylazetidin-1-yl}-2-oxoethyl)phenylacetamide)
- 1402411-46-4(2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid)
- 2229444-38-4({2,2-difluoro-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylcyclopropyl}methanamine)
- 2228761-13-3(2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine)
- 1806822-09-2(3-(Chloromethyl)-5-(difluoromethyl)-2,4-diiodopyridine)
- 11034-40-5(Spiramycin, hexanedioate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:6006-81-1)2-Phenylprop-2-en-1-ol

Purezza:99%
Quantità:100mg
Prezzo ($):173.0